molecular formula C15H15BrO3 B8137809 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene

2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene

Cat. No.: B8137809
M. Wt: 323.18 g/mol
InChI Key: MYQDKDACGITGBK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene is an organic compound with the molecular formula C15H15BrO3. It is a derivative of benzene, featuring a benzyloxy group, a bromine atom, and two methoxy groups attached to the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene typically involves the bromination of 2-(Benzyloxy)-3,4-dimethoxybenzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like dichloromethane or carbon tetrachloride, and the reaction is performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary depending on the specific requirements of the industrial setup.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

    Reduction Reactions: The major product is the hydrogenated benzene derivative.

Scientific Research Applications

2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors that recognize aromatic compounds.

    Pathways Involved: The compound can participate in metabolic pathways involving the oxidation and reduction of aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-chloro-3,4-dimethoxybenzene: Similar structure with a chlorine atom instead of bromine.

    2-(Benzyloxy)-1-iodo-3,4-dimethoxybenzene: Similar structure with an iodine atom instead of bromine.

    2-(Benzyloxy)-1-fluoro-3,4-dimethoxybenzene: Similar structure with a fluorine atom instead of bromine.

Uniqueness

2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3,4-dimethoxy-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-17-13-9-8-12(16)14(15(13)18-2)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQDKDACGITGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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